molecular formula C24H22F3N3O3S B2841939 N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide CAS No. 393834-95-2

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2841939
CAS No.: 393834-95-2
M. Wt: 489.51
InChI Key: AZNNRFHSVHEKEN-UHFFFAOYSA-N
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Description

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, a sulfonyl group, and a trifluoromethyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the pyridine-piperidine intermediate: This step involves the reaction of pyridine with piperidine under specific conditions to form the pyridine-piperidine intermediate.

    Introduction of the sulfonyl group: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Addition of the trifluoromethyl group: Finally, the compound is reacted with a trifluoromethylating agent to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)-3-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S/c25-24(26,27)19-7-3-5-17(15-19)23(31)29-20-9-11-21(12-10-20)34(32,33)30-14-2-1-8-22(30)18-6-4-13-28-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNNRFHSVHEKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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